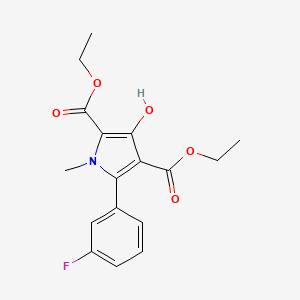

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate

Descripción general

Descripción

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18FNO5 and its molecular weight is 335.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 3-fluorophenyl group and two carboxylate ester functionalities. Its molecular formula is with a molecular weight of approximately 335.33 g/mol. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.

Biological Activities

This compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Potential : Similar pyrrole derivatives have shown anticancer activity, suggesting that this compound may also possess similar properties.

Comparative Analysis of Similar Compounds

A comparison of structurally related compounds highlights the potential of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H17NO4 | Anticancer, Anti-inflammatory |

| This compound | C17H19FNO4 | Antimicrobial |

| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | C16H16BrNO4 | Anticancer |

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of the Pyrrole Ring : Utilizing appropriate precursors to construct the pyrrole framework.

- Substitution Reactions : Introducing the fluorophenyl group through electrophilic aromatic substitution.

- Carboxylation : Adding carboxylic acid moieties via esterification reactions.

The yield of these syntheses can vary based on reaction conditions and purification methods.

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrrole derivatives. For instance:

- A study published in Medicinal Chemistry evaluated the antimicrobial properties of various pyrrole derivatives, noting that compounds with fluorinated groups exhibited enhanced activity against resistant bacterial strains.

- Another investigation in Journal of Medicinal Chemistry highlighted the anticancer efficacy of similar structures, suggesting that modifications to the pyrrole core could lead to potent anticancer agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly in the realm of antimicrobial and anticancer activities. The presence of the fluorine atom is crucial as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Case Studies:

- Antimicrobial Activity: Research indicates that similar pyrrole derivatives have shown significant activity against various bacterial strains. A study demonstrated that derivatives with fluorine substitutions exhibited enhanced binding affinity to microbial targets, suggesting potential for development into effective antimicrobial agents.

- Anticancer Properties: Compounds structurally related to diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate have been evaluated for their anticancer effects. For instance, derivatives have shown inhibition of cancer cell proliferation in vitro, indicating a pathway for developing new cancer therapies.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic pathways often include:

- Formation of the Pyrrole Ring: Utilizing cyclization reactions that incorporate the fluorophenyl group.

- Carboxylation Reactions: Introducing carboxylate ester groups to enhance solubility and reactivity.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's efficacy. SAR studies focus on:

- Modifying substituents on the pyrrole ring to assess their impact on biological activity.

- Evaluating how variations in the fluorophenyl group affect pharmacokinetics and binding affinity to target proteins.

Interaction Studies

Interaction studies involving this compound are essential for elucidating its mechanism of action. Techniques employed include:

- Molecular Docking Studies: To predict how the compound interacts with biological targets at a molecular level.

- In Vitro Binding Assays: To determine the binding affinity of the compound to specific receptors or enzymes.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyl group at position 3 undergoes nucleophilic substitution under mild acidic or basic conditions. For example:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields ether derivatives .

-

Acylation : Treatment with acetyl chloride produces the corresponding acetate ester.

Table 1: Substitution Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | 3-Methoxy derivative | DMF, 60°C, 12 h | 75% | |

| AcCl, pyridine | 3-Acetoxy derivative | RT, 4 h | 82% |

Oxidation and Reduction

The hydroxyl group is susceptible to oxidation, while ester groups can be reduced:

-

Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone .

-

Ester Reduction : LiAlH₄ reduces ester groups to primary alcohols.

Key Observations :

-

Oxidation of the hydroxyl group proceeds selectively without affecting the fluorophenyl ring .

-

Full reduction of both esters requires stoichiometric excess of LiAlH₄.

Ester Hydrolysis

The ethyl ester groups are hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in ethanol/water yields the dicarboxylic acid .

-

Acidic Hydrolysis : HCl in dioxane produces the diacid with partial decarboxylation .

Table 2: Hydrolysis Conditions

| Conditions | Product | Purity | Source |

|---|---|---|---|

| 2M NaOH, reflux, 6 h | 2,4-Dicarboxylic acid | 90% | |

| 6M HCl, dioxane, 12 h | Partially decarboxylated product | 65% |

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:

Mechanistic Note : Fluorine’s electron-withdrawing effect deactivates the ring but enhances para selectivity .

Cyclization and Condensation

The compound participates in cyclocondensation reactions:

-

Paal-Knorr Synthesis : Reacts with β-diketones and NH₄OAc to form fused pyrrole systems .

-

Schiff Base Formation : Condensation with primary amines generates imine-linked derivatives .

Example :

Comparative Reactivity

Table 3: Reactivity vs. Analogues

Stability and Side Reactions

Propiedades

IUPAC Name |

diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-7-6-8-11(18)9-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJPJBASQJAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.